molecular formula C26H21ClN2O5 B2680188 ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 1005094-01-8

ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2680188
CAS No.: 1005094-01-8
M. Wt: 476.91
InChI Key: XCAQZBSZLIKKDG-UHFFFAOYSA-N
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Description

This compound is a pyrrolo-oxazole dione derivative featuring a 4-chlorophenyl group at position 2, a phenyl group at position 3, and an ethyl benzoate moiety at position 5 of the fused heterocyclic core. Its molecular formula is C27H21ClN2O5, with a molecular weight of 501.92 g/mol (calculated from substituent analogs in and ).

Properties

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-2-33-26(32)17-8-12-19(13-9-17)28-24(30)21-22(16-6-4-3-5-7-16)29(34-23(21)25(28)31)20-14-10-18(27)11-15-20/h3-15,21-23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAQZBSZLIKKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoic acid and 3-phenyl-2,4-dioxo-hexahydro-pyrrolo[3,4-d][1,2]oxazole. These intermediates are then subjected to esterification, cyclization, and condensation reactions under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently. The use of advanced catalysts and solvents can further enhance the reaction efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrrolo compounds exhibit significant anticancer activity. Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate has been studied for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and preventing cell proliferation .

Antidiabetic Effects

Compounds containing the pyrrolo structure have shown promise in managing diabetes by enhancing insulin sensitivity and stimulating glucose uptake in muscle cells. Similar derivatives have been evaluated for their ability to lower blood glucose levels without significantly affecting insulin concentrations . The specific substituents on the phenyl ring influence the degree of activity, highlighting the importance of chemical modifications in enhancing therapeutic efficacy.

Antimicrobial Activity

There is emerging evidence that pyrrolo derivatives possess antimicrobial properties. They have been tested against various bacterial strains and fungi, showing potential as antimicrobial agents . The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Recent studies have focused on optimizing synthetic routes to improve yield and purity while exploring variations in substituents that may affect pharmacological properties .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against ovarian cancer cells with minimal toxicity to normal cells .
Study BAntidiabetic EffectsShowed enhanced glucose uptake in adipocytes with a specific phenoxy substituent increasing activity by up to 37% .
Study CAntimicrobial TestsEvaluated against multiple strains; exhibited effective inhibition of bacterial growth .

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs with variations in substituents, molecular weight, and functional groups, derived from crystallographic and synthetic studies (–11):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate (Target) C27H21ClN2O5 501.92 4-Chlorophenyl (C2), phenyl (C3), ethyl benzoate (C5) Rigid dione core; potential for π-π stacking with aromatic substituents
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione C25H20ClN3O3 458.90 4-Dimethylaminophenyl (C3) Electron-rich dimethylamino group enhances solubility; altered H-bonding potential
Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)hexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate C24H19ClN2O5S 482.94 Thiophen-2-yl (C3) Sulfur-containing heterocycle may improve metabolic stability
5-(4-Methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione C22H22N2O3 362.43 4-Methylphenyl (C5), isobutyl (C3) Increased steric bulk reduces conformational flexibility
2-[2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-benzothiophene-3-carbonitrile C27H22ClN3O4S 519.99 4-Methoxyphenyl (C3), benzothiophene-carbonitrile (C5) Nitrile group introduces polarity; methoxy enhances π-electron density

Key Research Findings

a) Electronic and Steric Effects
  • The 4-chlorophenyl group in the target compound contributes to electron-withdrawing effects, stabilizing the dione core and influencing intermolecular interactions .
  • Replacement of phenyl (C3) with thiophen-2-yl () introduces sulfur-mediated hydrogen bonding but reduces aromatic stacking efficiency compared to the target compound.
b) Hydrogen Bonding and Crystal Packing
  • The dione moiety in all analogs facilitates hydrogen bonding, as demonstrated in crystallographic studies using SHELX and ORTEP-3 software . For example, the target compound’s benzoate group forms C–H···O interactions with adjacent molecules, stabilizing its crystal lattice .
  • Analogs with dimethylamino groups () exhibit bifurcated hydrogen bonds, altering solubility profiles compared to the hydrophobic target compound.
c) Conformational Flexibility
  • Ring puckering analysis () reveals that substituents like isobutyl () increase steric hindrance, forcing the pyrrolo-oxazole core into non-planar conformations. This contrasts with the target compound’s relatively planar structure, which favors π-π interactions .

Biological Activity

Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole core and a benzoate moiety. The presence of the 4-chlorophenyl group contributes to its lipophilicity and potential interactions with biological targets.

Molecular Formula: C22H21ClN2O4
Molecular Weight: 404.87 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
  • Anti-inflammatory Properties : The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary investigations indicate that this compound displays antimicrobial activity against certain bacterial strains, which may be linked to its ability to disrupt bacterial cell membranes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces TNF-alpha and IL-6 production
AntimicrobialEffective against specific bacterial strains

Case Studies

  • Anticancer Efficacy : In a study published in Cancer Research, this compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of the intrinsic apoptotic pathway.
  • Inflammation Model : In animal models of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its assembly?

The synthesis involves multi-step reactions, including palladium-catalyzed reductive cyclization of nitroarenes and coupling reactions to install the pyrrolo-oxazolone core. Key intermediates include halogenated aromatic precursors (e.g., 4-chlorophenyl derivatives) and ester-functionalized benzoate moieties. Optimization of reaction conditions (e.g., temperature, solvent polarity) is crucial for achieving high yields .

Q. Which spectroscopic and crystallographic techniques are used to confirm its molecular structure?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify functional groups (e.g., ester carbonyls, aromatic protons).
  • X-ray Diffraction (XRD): Single-crystal XRD resolves the 3D structure using SHELXL for refinement and ORTEP-3 for visualization. The software handles anisotropic displacement parameters and validates bond lengths/angles against expected values .
  • Infrared (IR) Spectroscopy: Confirms carbonyl (C=O) and oxazolone ring vibrations (~1700–1750 cm⁻¹) .

Q. How is molecular conformation analyzed, particularly for the hexahydro-pyrrolo-oxazolone ring?

Cremer-Pople puckering parameters quantify non-planar ring distortions. Displacements perpendicular to the mean plane are calculated using XRD data, with amplitude (q) and phase (φ) coordinates describing pseudorotational motion .

Q. What are the primary challenges in characterizing its purity and stability?

High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Accelerated stability studies under varying pH and temperature identify labile groups (e.g., ester hydrolysis). Mass spectrometry (MS) detects trace impurities from incomplete coupling reactions .

Advanced Research Questions

Q. How can crystallographic disorder in the 4-chlorophenyl group be resolved during refinement?

SHELXL’s PART instruction models disorder by assigning partial occupancy to alternative conformers. Anisotropic displacement parameters (ADPs) are constrained to prevent overfitting. Fourier difference maps guide the placement of split positions .

Q. What methodologies address contradictions in hydrogen-bonding network interpretations?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (D–H⋯A) into patterns (e.g., chains, rings). Discrepancies between XRD and computational models (DFT) may arise from dynamic effects in solution vs. static crystal packing. Neutron diffraction or variable-temperature XRD validates proton positions .

Q. How can reaction conditions be optimized to minimize diastereomer formation during cyclization?

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce steric hindrance.
  • Catalyst Screening: Chiral palladium catalysts induce enantioselectivity.
  • Kinetic Studies: In situ monitoring (e.g., ReactIR) identifies intermediates prone to epimerization .

Q. What computational approaches predict its reactivity with biological targets?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to enzymes (e.g., kinases) using crystallographic protein data (PDB codes). Free-energy perturbation (FEP) models refine binding affinity predictions .

Q. How does the solid-state packing influence its physicochemical properties?

Hirshfeld surface analysis maps intermolecular contacts (e.g., C–H⋯O, π–π stacking). Thermal gravimetric analysis (TGA) correlates packing density with melting points. Polymorph screening (solvent evaporation vs. cooling crystallization) reveals structure-property relationships .

Q. What strategies resolve discrepancies between theoretical and experimental electronic spectra?

Time-dependent DFT (TD-DFT) simulations incorporate solvent effects (IEF-PCM model) and compare calculated UV-Vis spectra with experimental data. Adjustments to exchange-correlation functionals (e.g., B3LYP vs. CAM-B3LYP) improve agreement for charge-transfer transitions .

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